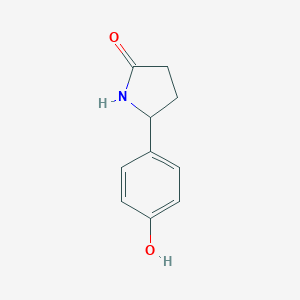

5-(4-Hydroxyphenyl)pyrrolidin-2-one

Overview

Description

5-(4-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2. It is characterized by a pyrrolidin-2-one ring substituted with a 4-hydroxyphenyl group.

Mechanism of Action

Target of Action

Pyrrolidin-2-one derivatives, a group to which this compound belongs, are known to exhibit diverse biological activities and are considered versatile lead compounds for designing powerful bioactive agents .

Mode of Action

It’s worth noting that pyrrolidin-2-one derivatives have been shown to exhibit nanomolar activity against certain kinases , suggesting that they may interact with these targets to exert their effects.

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to have diverse biological activities, suggesting that they may impact a variety of biochemical pathways .

Result of Action

Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)pyrrolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 5-(4-hydroxyphenyl)pyrrolidin-2-ol .

Scientific Research Applications

5-(4-Hydroxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Lacks the 4-hydroxyphenyl group, making it less versatile in terms of functionalization.

4-Hydroxybenzaldehyde: Contains the hydroxyl group but lacks the pyrrolidin-2-one ring, limiting its applications in certain reactions.

N-Methylpyrrolidin-2-one: Similar structure but with a methyl group instead of the 4-hydroxyphenyl group, affecting its reactivity and applications.

Uniqueness

5-(4-Hydroxyphenyl)pyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the pyrrolidin-2-one ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .

Biological Activity

5-(4-Hydroxyphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Overview of the Compound

This compound, with the molecular formula CHNO, features a pyrrolidin-2-one ring substituted with a 4-hydroxyphenyl group. This structural configuration is significant for its biological activity, particularly in targeting various biochemical pathways.

Target of Action

Pyrrolidin-2-one derivatives, including this compound, have been shown to exhibit nanomolar activity against specific kinases, suggesting potential roles in signaling pathways relevant to cancer and inflammation .

Biochemical Pathways Affected

Research indicates that this compound influences several biochemical pathways:

- Antimicrobial Activity : It has demonstrated effectiveness against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown promising results in reducing cell viability in various cancer cell lines, such as A549 lung adenocarcinoma cells .

- Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have reported effective inhibition against various Gram-positive bacteria and fungi. For instance, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus, showing MIC values as low as 16 µg/mL .

Anticancer Activity

The anticancer potential has been evaluated using the MTT assay on A549 cells. The results indicated that compounds derived from this compound can significantly reduce cell viability:

- Cytotoxicity : At a concentration of 100 µM, certain derivatives reduced A549 viability by up to 67% (p = 0.003) .

- Comparative Efficacy : The compound's activity was compared with standard chemotherapeutics like cisplatin, demonstrating comparable or enhanced efficacy in certain derivatives .

Other Biological Activities

The compound also shows promise in other areas:

- Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory processes, contributing to its therapeutic potential in inflammatory diseases .

- Antidepressant Effects : Preliminary studies indicate that it may influence serotonin pathways, suggesting potential use in mood disorders.

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of this compound:

- Antimicrobial Screening : In a study involving various pathogens, derivatives showed significant activity against resistant strains of bacteria. The most potent derivative had an MIC of 16 µg/mL against C. auris and other resistant strains .

- Cytotoxicity Assessment : A549 cells treated with the compound exhibited reduced viability compared to controls. This suggests that structural modifications can enhance anticancer properties significantly .

- Neuroprotective Studies : Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease management.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidin-2-one ring + 4-hydroxyphenyl group | Antimicrobial, anticancer, anti-inflammatory |

| Pyrrolidine-2-one | Lacks hydroxyl substitution | Limited biological activity |

| N-Methylpyrrolidin-2-one | Methyl substitution instead of hydroxyl | Reduced reactivity and biological versatility |

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-8-3-1-7(2-4-8)9-5-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEBXSJCBLQXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-87-5 | |

| Record name | 5-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.